

stability and storage conditions for 2-Methyl-5-nitrophenol.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-5-nitrophenol

Cat. No.: B1294729

[Get Quote](#)

Technical Support Center: 2-Methyl-5-nitrophenol

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of **2-Methyl-5-nitrophenol** (CAS: 5428-54-6). Below you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

Troubleshooting and FAQs

This section addresses common issues and questions related to the handling, storage, and stability of **2-Methyl-5-nitrophenol**.

Q1: My **2-Methyl-5-nitrophenol** has changed color from yellow to brown. Is it still usable?

A1: **2-Methyl-5-nitrophenol** is typically a yellow to brown crystalline solid.[\[1\]](#)[\[2\]](#) A slight deepening of color may not indicate significant degradation. However, a pronounced change could suggest exposure to incompatible conditions such as light, high temperatures, or contaminants. It is recommended to verify the purity of the material using an appropriate analytical method (e.g., HPLC, melting point determination) before use in sensitive applications. Exposure to light should be avoided as it is a condition to avoid.[\[3\]](#)

Q2: I'm observing poor solubility of the compound in water. Is this normal?

A2: Yes, this is expected. **2-Methyl-5-nitrophenol** is sparingly soluble in water, with a reported solubility of 0.01 M.[1][4] For creating solutions, consider using organic solvents.

Q3: What are the ideal long-term storage conditions for **2-Methyl-5-nitrophenol**?

A3: For long-term stability, **2-Methyl-5-nitrophenol** should be stored in a cool, dry, and well-ventilated area.[5][6] The container must be kept tightly closed to protect it from moisture and air.[5] It is also crucial to protect the compound from direct sunlight.[5] While it is stable under normal conditions, storage away from incompatible materials is essential.[3][6]

Q4: My experiment involving **2-Methyl-5-nitrophenol** is failing. Could the compound's stability be the issue?

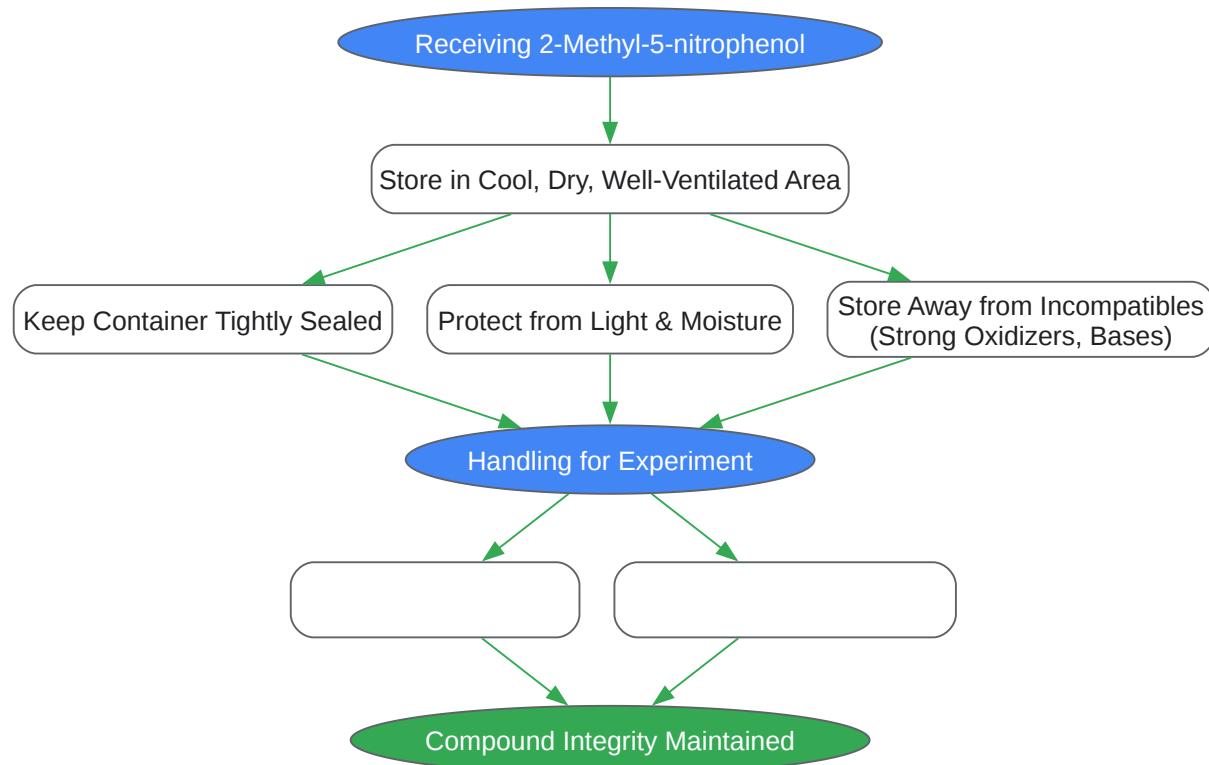
A4: While **2-Methyl-5-nitrophenol** is stable under recommended storage conditions, improper handling can lead to degradation.[6] Consider the following:

- Incompatibilities: Have you used strong oxidizing agents or strong bases in your reaction mixture? These are known to be incompatible.[5]
- Temperature: High temperatures can cause thermal decomposition, which may release toxic gases like nitrogen oxides.[1] Ensure your reaction conditions are appropriate.
- Contamination: Ensure the compound has not been contaminated. After handling, thorough washing of the skin is recommended, and appropriate personal protective equipment (PPE) should always be used.[5]

Q5: What are the primary hazards associated with handling this compound?

A5: **2-Methyl-5-nitrophenol** is considered hazardous. It can be harmful if swallowed, inhaled, or in contact with skin.[4][5] It is known to cause skin, eye, and respiratory irritation.[5][7] Always handle this chemical with appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing, in a well-ventilated area or under a chemical fume hood.[5][6]

Physicochemical and Stability Data

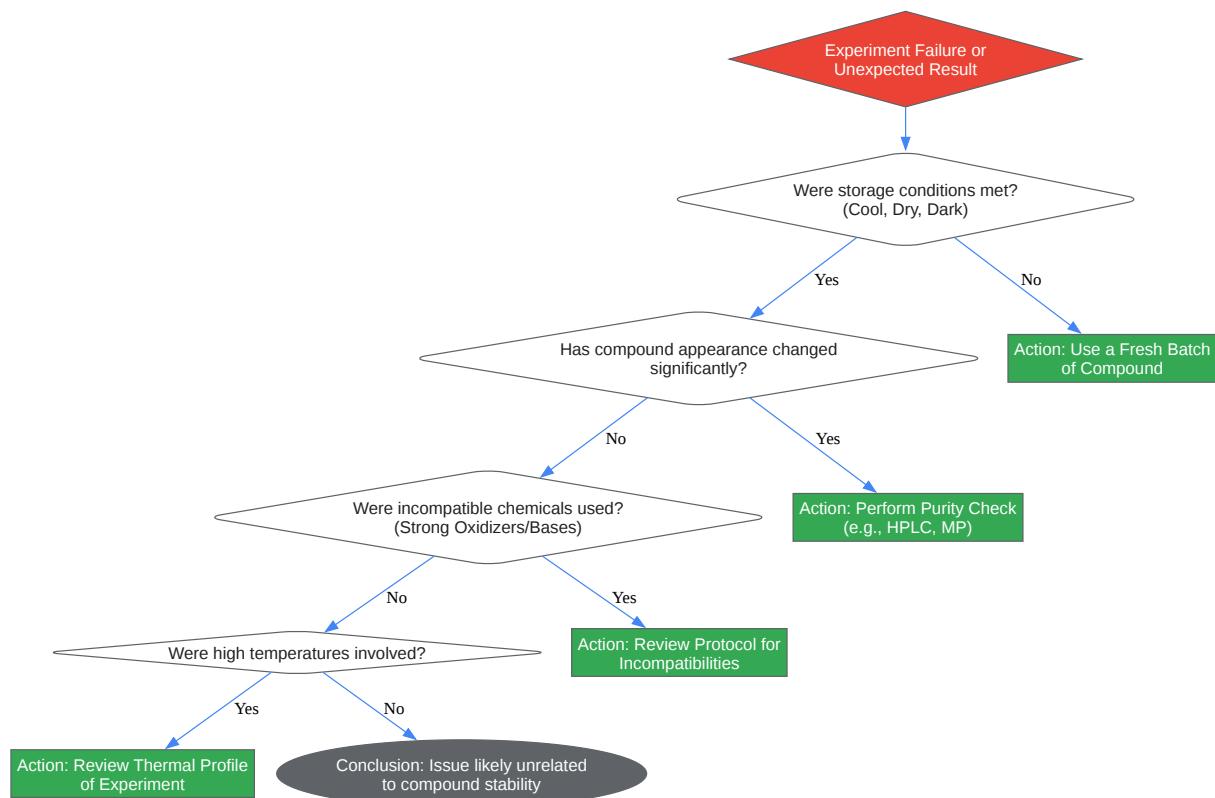

The following table summarizes key quantitative data for **2-Methyl-5-nitrophenol**.

Property	Value	Citations
CAS Number	5428-54-6	[1] [6]
Molecular Formula	C ₇ H ₇ NO ₃	[1] [4]
Molecular Weight	153.14 g/mol	[1] [7]
Appearance	Yellow to brown crystalline powder/solid	[1] [4]
Melting Point	111-118 °C	[1] [8]
Boiling Point	180 °C @ 15 mmHg	[1] [9]
Water Solubility	0.01 M	[1] [4]
Storage Temperature	Room Temperature / Ambient	[4] [9]

Visual Guides and Workflows

Storage and Handling Logic

This diagram outlines the recommended logic for storing and handling **2-Methyl-5-nitrophenol** to ensure its stability.



[Click to download full resolution via product page](#)

Caption: Recommended storage and handling workflow for **2-Methyl-5-nitrophenol**.

Troubleshooting Experimental Issues

Use this workflow to troubleshoot experiments where the stability of **2-Methyl-5-nitrophenol** is in question.

[Click to download full resolution via product page](#)

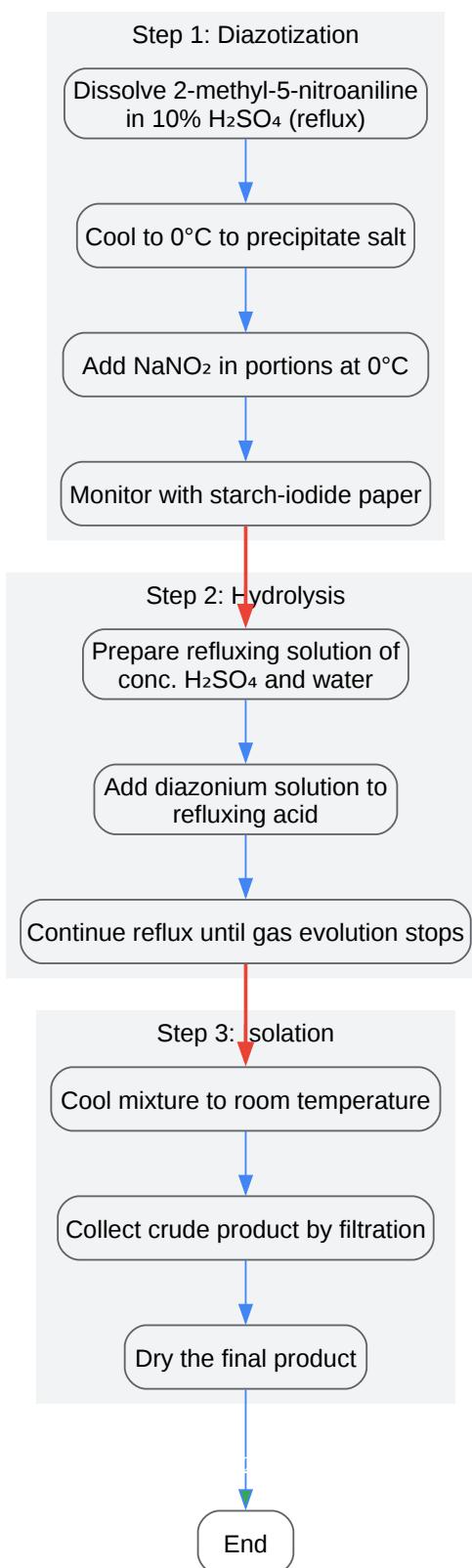
Caption: A logical workflow for troubleshooting experimental issues.

Experimental Protocols

Synthesis of 2-Methyl-5-nitrophenol

The following protocol details a method for the synthesis of **2-Methyl-5-nitrophenol** from 2-methyl-5-nitroaniline, as adapted from literature.[\[10\]](#)

Materials:


- 2-methyl-5-nitroaniline
- 10% Sulfuric acid (H_2SO_4)
- Sodium nitrite ($NaNO_2$)
- Concentrated Sulfuric acid (H_2SO_4)
- Deionized water
- Starch-iodide paper
- Standard laboratory glassware and reflux apparatus

Procedure:

- Dissolution: Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of 10% sulfuric acid by heating the mixture to reflux.
- Salt Formation: Cool the solution to 0 °C to allow the corresponding salt to separate out.
- Diazotization: While maintaining the temperature at 0 °C and with continuous stirring, add 18 g of solid sodium nitrite in small portions. Monitor the reaction with starch-iodide paper. The diazotization is complete when a positive test (blue-black color) is observed.
- Hydrolysis Preparation: In a separate flask, prepare a vigorously refluxing solution of 800 ml of water and 400 ml of concentrated sulfuric acid.
- Hydrolysis Reaction: Add the diazonium salt solution from step 3 to the refluxing acid solution at once.

- Completion: Continue refluxing the mixture until all gas evolution has ceased. A solid precipitate of crude **2-methyl-5-nitrophenol** will form.
- Isolation: Cool the reaction mixture to ambient temperature.
- Purification: Collect the crude product by filtration and dry thoroughly. The product can be further purified by recrystallization if necessary.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2-Methyl-5-nitrophenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Methyl-5-nitrophenol | 5428-54-6 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinfo.com [nbinfo.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Methyl-5-nitrophenol | C7H7NO3 | CID 93576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methyl-5-nitrophenol | 5428-54-6 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [stability and storage conditions for 2-Methyl-5-nitrophenol.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294729#stability-and-storage-conditions-for-2-methyl-5-nitrophenol\]](https://www.benchchem.com/product/b1294729#stability-and-storage-conditions-for-2-methyl-5-nitrophenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com